molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2

Griselimycin

Cat. No.: B1672148
CAS No.: 26034-16-2
M. Wt: 1113.4 g/mol
InChI Key: JSNIAKPKPNJUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griselimycin is a natural cyclic peptide antibiotic isolated from the bacterium Streptomyces species. It was first discovered in the 1960s and has shown significant potential in treating tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis. The compound has garnered renewed interest due to its unique mechanism of action and promising therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griselimycin can be synthesized through a series of peptide coupling reactions. The total synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then extracted, and the compound is purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have improved the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Griselimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes .

Scientific Research Applications

Griselimycin has a wide range of scientific research applications, including:

Mechanism of Action

Griselimycin exerts its antibacterial effects by inhibiting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, this compound disrupts the replication process, leading to bacterial cell death. The compound’s unique mechanism of action makes it effective against drug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Griselimycin is unique compared to other antibiotics due to its cyclic peptide structure and specific target, DnaN. Similar compounds include:

This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable therapeutic agent in the fight against tuberculosis.

Biological Activity

Griselimycin (GM) is a depsidecapeptide with significant potential as an anti-tuberculosis agent. Its biological activity stems from its unique structure and mechanism of action, which have been the focus of extensive research. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and effectiveness against various bacterial strains.

Structure and Biosynthesis

This compound is characterized by the presence of non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which plays a crucial role in its biological efficacy. The biosynthetic pathway for GM involves several key enzymes that facilitate the conversion of L-leucine to 4-MePro, ultimately leading to the formation of GM.

Key Steps in Biosynthesis

  • Hydroxylation of L-leucine : The enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine.
  • Oxidation and Cyclization : This intermediate undergoes oxidation and subsequent cyclization to yield 4-MePro.
  • Incorporation into GM : The resulting 4-MePro is incorporated into the GM structure, enhancing its stability and activity against Mycobacterium tuberculosis (Mtb) .

This compound exhibits its antibacterial properties primarily through the inhibition of DNA replication in Mtb. It targets the DnaN protein, a crucial component of the DNA replication machinery. This unique mode of action differentiates GM from other antibiotics, making it a promising candidate for treating drug-resistant strains of tuberculosis.

Inhibition Studies

  • Targeting DnaN : Research indicates that GM binds to the beta subunit of DNA polymerase III (DnaN), disrupting its function and leading to bacterial cell death .
  • Enhanced Activity : Modifications to GM's structure, such as introducing different alkyl groups at specific positions, have been shown to improve its lipophilicity and enhance its activity against both sensitive and resistant strains of Mtb .

Efficacy Against Mycobacterium tuberculosis

This compound has demonstrated potent in vitro and in vivo activity against Mtb strains. Studies reveal that GM not only inhibits the growth of drug-sensitive strains but also shows effectiveness against multidrug-resistant variants.

Comparative Activity Table

CompoundActivity Against MtbMechanism of ActionReference
This compoundHighInhibition of DnaN
Cyclohexyl-GriselimycinModerateSimilar to GM
Methylthis compoundVery HighEnhanced stability

Case Studies

  • In Vivo Efficacy : A study conducted on murine models showed that GM significantly reduced bacterial load in infected tissues compared to untreated controls. The treatment resulted in improved survival rates among infected mice .
  • Resistance Mechanisms : Investigations into resistance mechanisms revealed that certain mutations in DnaN could confer resistance to GM, highlighting the importance of understanding genetic variations in Mtb for effective treatment strategies .

Properties

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26034-16-2
Record name Griselimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griselimycin
Reactant of Route 2
Reactant of Route 2
Griselimycin
Reactant of Route 3
Griselimycin
Reactant of Route 4
Griselimycin
Reactant of Route 5
Griselimycin
Reactant of Route 6
Griselimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.